molecular formula C16H9ClF3N B13723235 4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline CAS No. 1189105-78-9

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline

Cat. No.: B13723235
CAS No.: 1189105-78-9
M. Wt: 307.69 g/mol
InChI Key: VJXQIWOVYSFVKI-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted acetophenones under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiolates under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(trifluoromethyl)quinoline
  • 4-Hydroxy-7-(trifluoromethyl)quinoline
  • 4-Trifluoromethyl-2-anilinoquinoline

Uniqueness

4-Chloro-2-phenyl-6-(trifluoromethyl)quinoline is unique due to the presence of both the chloro and phenyl groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1189105-78-9

Molecular Formula

C16H9ClF3N

Molecular Weight

307.69 g/mol

IUPAC Name

4-chloro-2-phenyl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H9ClF3N/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)16(18,19)20/h1-9H

InChI Key

VJXQIWOVYSFVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl

Origin of Product

United States

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